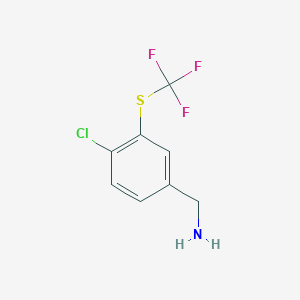

4-Chloro-3-(trifluoromethylthio)benzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-(trifluoromethylthio)benzylamine is a chemical compound that is part of a broader class of compounds with potential pharmacological activities. It is structurally related to various benzothiazines and benzazepines, which have been synthesized and studied for their antimicrobial and dopaminergic activities, respectively. The compound itself is not explicitly mentioned in the provided papers, but its structural analogs have been synthesized and evaluated for their biological properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and oxidative processes. For instance, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound with a similar substitution pattern, was synthesized through the hydrolytic cleavage of a benzothiazole derivative, followed by condensation with β-diketones or β-ketoesters to yield 4H-1,4-benzothiazines . Another related synthesis pathway involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with ammonium thiocyanate to prepare phenylthiourea, which is then cyclized . These methods could potentially be adapted for the synthesis of 4-Chloro-3-(trifluoromethylthio)benzylamine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-3-(trifluoromethylthio)benzylamine has been elucidated using techniques such as single-crystal X-ray analysis. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined, revealing bond lengths and angles that are consistent with other benzothiazole derivatives . The molecular conformation and steric interactions play a significant role in the overall molecular geometry, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound's analogs includes their ability to undergo further functionalization. For instance, the synthesis of fluorinated sulfones was achieved by oxidizing benzothiazines with hydrogen peroxide in acetic acid . The presence of the trifluoromethylthio group in 4-Chloro-3-(trifluoromethylthio)benzylamine suggests that it may also participate in similar oxidation reactions, potentially leading to sulfones or sulfonamides, which are valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Chloro-3-(trifluoromethylthio)benzylamine are not directly reported in the provided papers, the properties of structurally related compounds can offer insights. The presence of chloro and trifluoromethylthio substituents is likely to influence the compound's lipophilicity, boiling point, and solubility. These properties are crucial for determining the compound's suitability for pharmaceutical applications, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile .

科学的研究の応用

Antioxidant Properties and Radical Scavenging

Chromones and their derivatives, which share structural similarities with chlorinated and fluorinated benzylamines, exhibit significant antioxidant properties. These compounds are capable of neutralizing active oxygen species and interrupting free radical processes that lead to cell impairment and various diseases. This indicates potential for 4-Chloro-3-(trifluoromethylthio)benzylamine derivatives in developing treatments for conditions related to oxidative stress (Yadav et al., 2014).

Aqueous Fluoroalkylation

The compound's potential for fluoroalkylation reactions, particularly in aqueous media, highlights its relevance in creating fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials science. Water-based fluoroalkylation processes are environmentally friendly and underscore the chemical's utility in green chemistry applications (Song et al., 2018).

Biopolymer Modification

Research on xylan derivatives demonstrates the ability of chlorinated and fluorinated compounds to modify biopolymers, leading to new materials with tailored properties. Such chemical modifications can introduce specific functionalities, influencing the physical properties and potential applications of biopolymers in drug delivery and other sectors (Petzold-Welcke et al., 2014).

Environmental Impact and Toxicity Studies

Studies on triclosan, a chlorinated compound, provide insights into the environmental persistence and toxicity of such chemicals. These findings are critical for assessing the ecological and health implications of 4-Chloro-3-(trifluoromethylthio)benzylamine and similar compounds, guiding their safe and sustainable use (Bedoux et al., 2012).

Heterocyclic Compound Synthesis

The synthesis and study of heterocyclic compounds bearing triazine scaffolds, which are structurally related to chlorinated and fluorinated benzylamines, reveal their broad spectrum of biological activities. This area of research indicates the potential of 4-Chloro-3-(trifluoromethylthio)benzylamine in the development of new pharmaceuticals with diverse therapeutic properties (Verma et al., 2019).

特性

IUPAC Name |

[4-chloro-3-(trifluoromethylsulfanyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NS/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYZWMRMAKPRST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)SC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(trifluoromethylthio)benzylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

amino]acetamide](/img/structure/B2520907.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)